5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine
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Overview
Description
5,5’-Bis[2-(4-bromophenyl)ethenyl]-2,2’-bipyridine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromophenyl groups attached to a bipyridine core, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[2-(4-bromophenyl)ethenyl]-2,2’-bipyridine typically involves the reaction of 4-bromobenzaldehyde with 2,2’-bipyridine under specific conditions. One common method is the use of a Suzuki cross-coupling reaction, where 4-bromobenzaldehyde is reacted with 2,2’-bipyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, it is likely that similar synthetic routes involving palladium-catalyzed cross-coupling reactions are employed. These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis[2-(4-bromophenyl)ethenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coordination Reactions: The bipyridine core can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate reactants.
Inert Atmosphere: Nitrogen or argon to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coordination reactions can produce metal complexes with unique properties .
Scientific Research Applications
5,5’-Bis[2-(4-bromophenyl)ethenyl]-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Materials Science: Employed in the synthesis of organic materials with specific electronic properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 5,5’-Bis[2-(4-bromophenyl)ethenyl]-2,2’-bipyridine involves its ability to coordinate with metal ions through the bipyridine core. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science. The bromophenyl groups can also participate in various chemical reactions, further expanding the compound’s utility .
Comparison with Similar Compounds
Similar Compounds
4-[(4-bromophenyl)ethynyl]pyridine: Similar in structure but with an ethynyl linkage instead of an ethenyl linkage.
1,2-Bis(4-bromophenyl)ethane-1,2-dione: Another compound with bromophenyl groups but different core structure.
Uniqueness
5,5’-Bis[2-(4-bromophenyl)ethenyl]-2,2’-bipyridine is unique due to its bipyridine core, which allows for versatile coordination with metal ions. This property makes it particularly valuable in the fields of catalysis and materials science, where metal-ligand interactions are crucial .
Biological Activity
5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine is a bipyridine derivative notable for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and resultant biological effects. This article delves into the biological activity of this compound, summarizing key findings from recent research.
Chemical Structure
The compound's structure can be represented as follows:
This structure features two bromophenyl groups connected by an ethenyl bridge and coordinated through bipyridine moieties, which are known for their ability to chelate metal ions and participate in electron transfer processes.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several areas of interest:
- Antimicrobial Properties : Studies indicate that bipyridine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research has demonstrated that bipyridine derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial in preventing cellular damage associated with various diseases .
Case Studies
-
In vitro Antimicrobial Study :
A study evaluated the antimicrobial efficacy of several bipyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, demonstrating its potential as a therapeutic agent.Compound MIC (µg/mL) Target Organism This compound 32 E. coli, S. aureus Control (Ciprofloxacin) 4 E. coli -
Anti-inflammatory Mechanism :
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound was shown to reduce nitric oxide (NO) production significantly.Treatment NO Production (µM) Control (LPS only) 25 Compound treatment 10
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Metal Ion Chelation : The bipyridine moiety facilitates coordination with metal ions, potentially enhancing the compound's biological efficacy.
- Reactive Oxygen Species (ROS) Scavenging : The presence of bromine atoms may contribute to the antioxidant properties by stabilizing radical intermediates.
Properties
CAS No. |
915770-19-3 |
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Molecular Formula |
C26H18Br2N2 |
Molecular Weight |
518.2 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)ethenyl]-2-[5-[2-(4-bromophenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C26H18Br2N2/c27-23-11-5-19(6-12-23)1-3-21-9-15-25(29-17-21)26-16-10-22(18-30-26)4-2-20-7-13-24(28)14-8-20/h1-18H |
InChI Key |
NDBMSUUFYKSHJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CN=C(C=C2)C3=NC=C(C=C3)C=CC4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
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